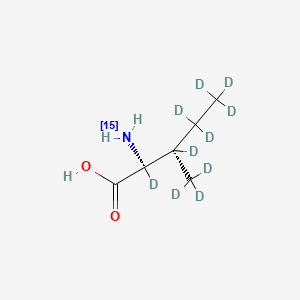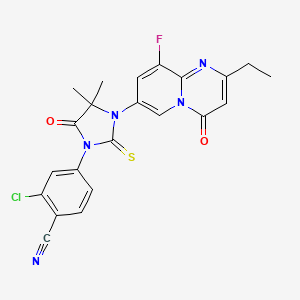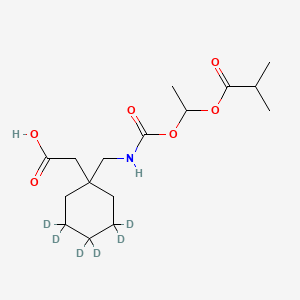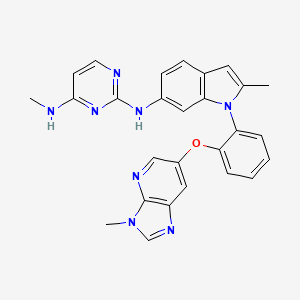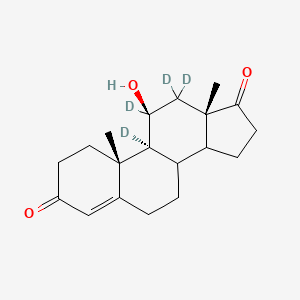
11-Beta-hydroxyandrostenedione-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Beta-hydroxyandrostenedione-d4 involves the introduction of deuterium atoms into the 11-Beta-hydroxyandrostenedione molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated precursors and advanced purification techniques. The process ensures high yield and purity of the final product, making it suitable for various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
11-Beta-hydroxyandrostenedione-d4 undergoes several types of chemical reactions, including:
Oxidation: Conversion to 11-ketoandrostenedione.
Reduction: Formation of 11-hydroxyandrostenedione.
Substitution: Introduction of various functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include 11-ketoandrostenedione, 11-hydroxyandrostenedione, and various substituted derivatives. These products have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
11-Beta-hydroxyandrostenedione-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its role in steroidogenesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like prostate cancer and adrenal disorders.
Industry: Utilized in the development of new steroid-based drugs and biochemical assays
Wirkmechanismus
The mechanism of action of 11-Beta-hydroxyandrostenedione-d4 involves its conversion to active androgens and estrogens through enzymatic pathways. It acts as a precursor to various bioactive steroids, influencing multiple molecular targets and pathways, including androgen receptors and steroidogenic enzymes .
Vergleich Mit ähnlichen Verbindungen
11-Beta-hydroxyandrostenedione-d4 is closely related to other compounds such as:
11-Ketoandrostenedione: A metabolite with similar androgenic properties.
11-Ketotestosterone: A potent androgen with significant biological activity.
11-Ketodihydrotestosterone: Another potent androgen involved in various physiological processes
Compared to these compounds, this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies .
Eigenschaften
Molekularformel |
C19H26O3 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(9S,10R,11S,13S)-9,11,12,12-tetradeuterio-11-hydroxy-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13?,14?,15-,17+,18-,19-/m0/s1/i10D2,15D,17D |
InChI-Schlüssel |
WSCUHXPGYUMQEX-BEWPYKOHSA-N |
Isomerische SMILES |
[2H][C@]12C(CCC3=CC(=O)CC[C@@]31C)C4CCC(=O)[C@]4(C([C@]2([2H])O)([2H])[2H])C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


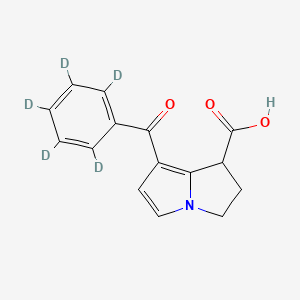
![sodium;[(3R,4R,5R,6S)-6-[[(2S,4S,5R,6S,13R,16S,18R)-4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3S,4R,5R,6S)-5-[(2R,3S,4R,5S)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate](/img/structure/B12426543.png)

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)

![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)
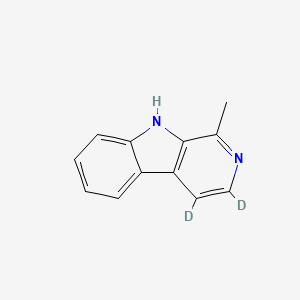
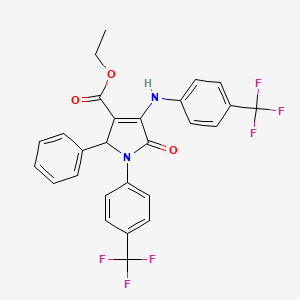
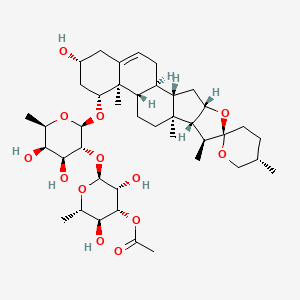
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)
